Isoquinolin-5-ylmethanol
Overview
Description
Isoquinolin-5-ylmethanol is an organic compound with the molecular formula C10H9NO It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-5-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoquinoline-5-carboxaldehyde using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields this compound as the primary product .
Another method involves the use of Grignard reagents. For instance, isoquinoline can be reacted with methylmagnesium bromide (CH3MgBr) followed by hydrolysis to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using catalytic hydrogenation of isoquinoline derivatives. This method is efficient and can be scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-5-ylmethanol undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Isoquinolin-5-carboxylic acid.
Reduction: Isoquinolin-5-ylmethane.
Substitution: Isoquinolin-5-yl derivatives with different functional groups.
Scientific Research Applications
Isoquinolin-5-ylmethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of isoquinolin-5-ylmethanol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Isoquinolin-5-ylmethanol can be compared with other similar compounds, such as:
Isoquinoline: A parent compound with a similar structure but lacking the hydroxyl group.
Quinoline: A structural isomer of isoquinoline with different chemical properties.
Isoquinolin-5-carboxylic acid: An oxidized form of this compound with different reactivity.
Uniqueness
This compound is unique due to its specific functional group (hydroxyl group) at the 5-position of the isoquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development and other research areas.
Properties
IUPAC Name |
isoquinolin-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKIXPRSRGOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511030 | |
Record name | (Isoquinolin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76518-57-5 | |
Record name | (Isoquinolin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper "Enantio- and Diastereoselective Synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) isoquinolin-5-ylmethanol from D-Ribonolactone"?
A1: The research focuses on developing a novel synthetic route for the enantio- and diastereoselective synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) this compound starting from D-Ribonolactone. [] The authors successfully demonstrate a multi-step synthesis pathway that results in the desired stereoisomer with high selectivity.
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